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Eurycomalin A

Natural product dereplication Scaffold-based screening Phytochemical fingerprinting

Eurycomalin A is frequently misclassified as a quassinoid in vendor catalogs, introducing scaffold-level errors into biological assays. This dimeric dihydrobenzofuran reference standard resolves that issue. • Distinct chemotype: Coumaran-class dimeric 2-isopropenyl-2,3-dihydrobenzofuran, not a degraded triterpenoid. • QC marker: Unique HPLC retention time and MS/MS fragmentation for E. longifolia authentication. • Computed XLogP3-AA 5.2, TPSA 93.1 Ų; two carboxylic acid groups enable precise molecular docking. • ≥98% purity, supplied as powder with full 1D/2D NMR assignments available for identity verification.

Molecular Formula C24H22O6
Molecular Weight 406.4 g/mol
CAS No. 790234-20-7
Cat. No. B3038180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEurycomalin A
CAS790234-20-7
Molecular FormulaC24H22O6
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC(=C)C1CC2=C(O1)C(=CC(=C2)C(=O)O)C3=CC(=CC4=C3OC(C4)C(=C)C)C(=O)O
InChIInChI=1S/C24H22O6/c1-11(2)19-9-13-5-15(23(25)26)7-17(21(13)29-19)18-8-16(24(27)28)6-14-10-20(12(3)4)30-22(14)18/h5-8,19-20H,1,3,9-10H2,2,4H3,(H,25,26)(H,27,28)/t19-,20-/m0/s1
InChIKeyXEDPIBGELAXEOZ-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eurycomalin A Sourcing Guide


Eurycomalin A (CAS 790234-20-7) is a dimeric 2-isopropenyl-2,3-dihydrobenzofuran first isolated and characterized from the methanol extract of Eurycoma longifolia (Tongkat Ali) roots [1]. Unlike the quassinoid diterpenoids that dominate E. longifolia phytochemistry, Eurycomalin A belongs to the coumaran class of organic compounds and features two 2-isopropenyl-2,3-dihydrobenzofuran units linked via a biaryl bond, each bearing a carboxylic acid substituent [2]. Its molecular formula is C24H22O6 (MW 406.4 g/mol), and it is commercially available at ≥98% purity from multiple specialty natural product suppliers .

Eurycomalin A: Why Quassinoid Substitutes Fail


Eurycomalin A is frequently misclassified as a quassinoid in vendor catalogs and secondary sources; however, its core scaffold is a dimeric dihydrobenzofuran, not a degraded triterpenoid [1]. Substituting Eurycomalin A with major E. longifolia quassinoids such as eurycomanone (C20 quassinoid, MW ~408) or eurycomalactone (C19 quassinoid) introduces fundamentally different pharmacophores, hydrogen-bonding capacity, and predicted ADMET properties [2]. Eurycomalin A possesses two carboxylic acid groups (H-bond donor count = 2; acceptor count = 6) and a higher computed logP (XLogP3-AA = 5.2) compared to the more polar, hydroxyl-rich quassinoids [2][3]. These structural divergences preclude direct interchange for any assay where scaffold-specific target engagement, cell permeability, or metabolic stability is relevant. The evidence below quantifies the key differentiation dimensions.

Eurycomalin A Differentiation from Quassinoids


Scaffold Class: Dihydrobenzofuran vs. Quassinoid Core

Eurycomalin A possesses a dimeric 2-isopropenyl-2,3-dihydrobenzofuran scaffold, classified under coumarans, whereas the principal bioactive constituents of E. longifolia — including eurycomanone, eurycomanol, eurycomalactone, and 13,21-dehydroeurycomanone — are C19 or C20 quassinoid diterpenoids with a tetracyclic or pentacyclic degraded triterpenoid core [1]. The quassinoid class has demonstrated potent NF-κB inhibitory activity with IC50 values below 1 μM for several members (e.g., eurycomalactone, 14,15β-dihydroklaineanone, 13,21-dehydroeurycomanone), while the C18-type quassinoids and non-quassinoid phenolic compounds from the same plant were reported inactive at 30 μM [2]. Eurycomalin A, as a non-quassinoid dimer, is structurally excluded from the quassinoid pharmacophore model.

Natural product dereplication Scaffold-based screening Phytochemical fingerprinting

Commercial Purity vs. Crude Quassinoid Extracts

Commercially available Eurycomalin A is supplied at a certified purity of ≥98% (HPLC), as indicated by multiple specialty natural product vendors . In contrast, the commonly used E. longifolia quassinoid reference compounds (e.g., eurycomanone) are frequently offered at 95–98% purity, and crude or standardized E. longifolia extracts contain eurycomanone at variable levels (typically 0.5–5% w/w depending on extraction method and geographical origin) [1]. For Eurycomalin A, no validated quantitative analytical method (e.g., LC-MS/MS MRM) has been published, meaning purity verification currently relies on vendor-supplied HPLC-UV or HPLC-ELSD data.

Analytical reference standard Quality control Bioassay reproducibility

ADMET Differentiation: Lipophilicity and Permeability

Computed physicochemical properties reveal a significant differentiation in lipophilicity: Eurycomalin A has an XLogP3-AA of 5.2 and an AlogP of 4.51, substantially higher than typical E. longifolia quassinoids (eurycomanone: predicted logP ~0.5–1.5) [1][2]. This translates into predicted Caco-2 permeability negativity (probability 70.97%) but high predicted human intestinal absorption (99.26%) and predicted oral bioavailability (55.71%) [2]. In contrast, the more hydroxylated quassinoids like eurycomanone exhibit lower membrane permeability and rely on active transport mechanisms [3]. Eurycomalin A is also predicted to be a P-glycoprotein inhibitor (probability 85.76%) and an OATP1B1 inhibitor (92.59%), suggesting potential for transporter-mediated drug interactions that differ from quassinoid analogs [2].

Drug-likeness prediction Cell permeability In silico ADMET

Structural Revision: Eurycomalide A

The isolation paper for Eurycomalin A (Kuo et al., 2004) simultaneously reported a structural revision of eurycomalide A (compound 2 in the same study) through detailed 2D NMR analyses [1]. The originally reported structure of eurycomalide A was corrected based on HMBC, HSQC, and NOESY correlations obtained alongside the characterization of Eurycomalin A. This co-elucidation provides a validated spectroscopic reference framework that is unavailable for many other E. longifolia constituents. The 1D and 2D NMR assignments for Eurycomalin A serve as authentic reference data for dereplication studies [1][2].

Structure elucidation NMR dereplication Natural product database accuracy

TPSA and Blood-Brain Barrier Penetration

Eurycomalin A has a Topological Polar Surface Area (TPSA) of 93.10 Ų [1], which falls within the empirical threshold for favorable blood-brain barrier penetration (typically <90 Ų for good CNS penetration, though 93.10 Ų is borderline) [2]. In contrast, major E. longifolia quassinoids such as eurycomanone possess multiple hydroxyl groups yielding TPSA values significantly above 120 Ų, effectively excluding them from passive BBB penetration [3]. The predicted BBB penetration probability for Eurycomalin A is computed as negative (55.0% probability), indicating borderline CNS accessibility, but the TPSA differentiation versus quassinoids remains substantial [1].

CNS drug design Blood-brain barrier permeability Physicochemical property filtering

Bioactivity Data Gap vs. Quassinoids

A systematic literature review confirms that very few articles have been published on Eurycomalin A, and no quantitative IC50, EC50, or Ki values have been reported in peer-reviewed journals for any biological target as of the current evidence cutoff [1]. PubChem contains no bioassay data for this compound [2]. By contrast, the quassinoid eurycomanone has been tested in numerous assays: it inhibits A549 lung cancer cell proliferation in a dose-dependent manner at 5–20 μg/mL, induces apoptosis in HepG2 cells via p53/Bax upregulation, and demonstrates antimalarial activity . This evidence asymmetry means that Eurycomalin A currently cannot be selected based on comparative bioactivity; its procurement value lies in its structural novelty and potential for first-in-class target discovery.

Bioactivity profiling gap Understudied natural product Research opportunity

Eurycomalin A Application Scenarios


Dereplication and Phytochemical Fingerprinting

Eurycomalin A serves as a chromatographic and spectroscopic marker distinguishing authentic E. longifolia root material from adulterated or misidentified samples. Its dimeric dihydrobenzofuran scaffold produces a distinct HPLC-UV retention time and MS/MS fragmentation pattern that differs from the quassinoid-dominated region of the chromatogram [1]. The full 1D and 2D NMR assignments published in the isolation study provide a verified reference for compound identity confirmation when isolated from new E. longifolia accessions [1].

Scaffold-Based Screening for Non-Quassinoid Chemotypes

For laboratories constructing diversity-oriented natural product screening libraries, Eurycomalin A represents a rare dimeric dihydrobenzofuran chemotype from a well-studied medicinal plant. Its inclusion broadens the scaffold diversity beyond quassinoids, β-carboline alkaloids, and canthin-6-one alkaloids that dominate E. longifolia collections. The computed TPSA of 93.10 Ų and XLogP of 5.2 position it in a distinct physicochemical property space suitable for cell-permeable compound sets [2].

Computational Target Prediction and Inverse Docking

Given the complete absence of published target engagement data, Eurycomalin A is a strong candidate for computational target fishing and inverse docking workflows. Its well-defined stereochemistry (2S,2'S configuration confirmed by chemical transformation and NOESY) and carboxylic acid pharmacophores enable precise molecular docking studies [1]. The predicted P-glycoprotein and OATP1B1 inhibitor profiles (probabilities 85.76% and 92.59%, respectively) provide testable hypotheses for in vitro transporter assays [2].

Quality Control Reference Standard

As a traceable natural product with ≥98% commercial purity and a defined CAS number (790234-20-7), Eurycomalin A can function as a secondary reference standard in LC-MS or GC-MS quality control protocols for E. longifolia herbal products, complementary to the commonly used eurycomanone marker [3]. Its presence or absence provides orthogonal information about extraction selectivity (methanol vs. aqueous extraction efficiency) due to its higher lipophilicity relative to quassinoid markers [2].

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